molecular formula C6H13NO B11927439 (S)-2-amino-2-methylpent-4-en-1-ol

(S)-2-amino-2-methylpent-4-en-1-ol

Cat. No.: B11927439
M. Wt: 115.17 g/mol
InChI Key: XYPCXDWJRMHUTR-LURJTMIESA-N
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Description

(S)-2-amino-2-methylpent-4-en-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a double bond within its carbon chain. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-methylpent-4-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. Another method includes the use of chiral auxiliaries to induce stereoselectivity during the synthesis process. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require specific temperatures and pressures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-methylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used in substitution reactions to form amides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various amide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-2-methylpent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-methylpent-4-en-1-ol: The enantiomer of the compound, which has different optical activity and potentially different biological effects.

    2-amino-2-methylpentanol: A similar compound lacking the double bond, which affects its reactivity and applications.

    2-amino-2-methylpent-4-en-1-one: The corresponding ketone, which has different chemical properties and reactivity.

Uniqueness

(S)-2-amino-2-methylpent-4-en-1-ol is unique due to its chiral center and the presence of both an amino group and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2S)-2-amino-2-methylpent-4-en-1-ol

InChI

InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m0/s1

InChI Key

XYPCXDWJRMHUTR-LURJTMIESA-N

Isomeric SMILES

C[C@](CC=C)(CO)N

Canonical SMILES

CC(CC=C)(CO)N

Origin of Product

United States

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